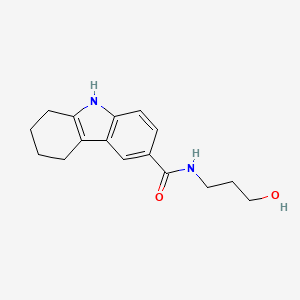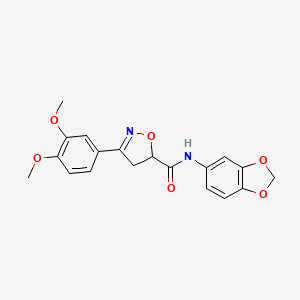
2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide
Overview
Description
2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O4 and its molecular weight is 341.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0017622 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches: Research has explored various synthesis methods for compounds related to 2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide. For instance, the synthesis of gefitinib involved the transformation of related compounds in the presence of DMF and phosphoric chloride, showcasing a method that could potentially apply to the synthesis of this compound (Bo Jin et al., 2005).
- Structural Analysis: The crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined, offering insights into the molecular structure that could aid in understanding the physical and chemical properties of this compound (A. Saeed et al., 2008).
Antipathogenic Activity
- Bioactive Properties: Some derivatives of N-phenyl-benzamide have shown significant antipathogenic activities, indicating potential applications of this compound in developing anti-microbial agents with specific antibiofilm properties. This is supported by research on the interaction of similar compounds with bacterial cells, which revealed promising results against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).
Pharmacological Insights
- Enzyme Inhibition: The enzyme inhibition activity of compounds similar to this compound against enzymes like butylcholinesterase and acetylcholinesterase has been studied, providing a basis for exploring its potential pharmacological benefits (M. Abbasi et al., 2014).
- Neuroleptic Activity: Research into benzamides of cyclic alkane-1,2-diamines has yielded insights into neuroleptic activities, suggesting avenues for this compound's application in psychosis treatment due to the structural similarities (Iwanami Sumio et al., 1981).
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(7-12(13)18(20)21)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJZGZSTDWBWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4553883.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4553887.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4553892.png)
![2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4553900.png)

![3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANAMIDE](/img/structure/B4553912.png)

![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553948.png)
![ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4553951.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine](/img/structure/B4553955.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4553969.png)
![2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4553971.png)
![1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole](/img/structure/B4553979.png)
